3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide
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Overview
Description
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled with a benzamide derivative. Key steps include:
Formation of the Furan and Thiophene Intermediates: These intermediates are synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reaction: The furan and thiophene intermediates are then coupled with a benzamide derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzamides .
Scientific Research Applications
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The pathways involved include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide: shares similarities with other benzamide derivatives and heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of fluorine, furan, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-21-16-3-2-11(7-15(16)18)17(20)19-8-14-6-13(10-23-14)12-4-5-22-9-12/h2-7,9-10H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQBUGMOQOODCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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